molecular formula C19H16N2O5 B11457038 4-{(E)-2-[5-(2-hydroxyphenyl)-1,2,4-oxadiazol-3-yl]ethenyl}-2-methoxyphenyl acetate

4-{(E)-2-[5-(2-hydroxyphenyl)-1,2,4-oxadiazol-3-yl]ethenyl}-2-methoxyphenyl acetate

Cat. No.: B11457038
M. Wt: 352.3 g/mol
InChI Key: WWQCMFIUQAUDDJ-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1E)-2-[5-(2-HYDROXYPHENYL)-1,2,4-OXADIAZOL-3-YL]ETHENYL]-2-METHOXYPHENYL ACETATE typically involves the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazides and carboxylic acids under acidic or basic conditions.

    Introduction of the hydroxyphenyl group: This step involves the coupling of the oxadiazole ring with a hydroxyphenyl derivative using reagents like palladium catalysts.

    Methoxylation: The methoxy group can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Acetylation: The final step involves the acetylation of the phenolic hydroxyl group using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[(1E)-2-[5-(2-HYDROXYPHENYL)-1,2,4-OXADIAZOL-3-YL]ETHENYL]-2-METHOXYPHENYL ACETATE undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The oxadiazole ring can be reduced to form amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(1E)-2-[5-(2-HYDROXYPHENYL)-1,2,4-OXADIAZOL-3-YL]ETHENYL]-2-METHOXYPHENYL ACETATE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 4-[(1E)-2-[5-(2-HYDROXYPHENYL)-1,2,4-OXADIAZOL-3-YL]ETHENYL]-2-METHOXYPHENYL ACETATE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways: It may influence various biochemical pathways, including oxidative stress response, apoptosis, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    4-[(1E)-2-(4-Hydroxyphenyl)diazenyl]-2-methylphenol: Similar structure but with a diazenyl group instead of the oxadiazole ring.

    2-(2-Hydroxyphenyl)benzothiazole: Contains a benzothiazole ring instead of the oxadiazole ring.

Properties

Molecular Formula

C19H16N2O5

Molecular Weight

352.3 g/mol

IUPAC Name

[4-[(E)-2-[5-(2-hydroxyphenyl)-1,2,4-oxadiazol-3-yl]ethenyl]-2-methoxyphenyl] acetate

InChI

InChI=1S/C19H16N2O5/c1-12(22)25-16-9-7-13(11-17(16)24-2)8-10-18-20-19(26-21-18)14-5-3-4-6-15(14)23/h3-11,23H,1-2H3/b10-8+

InChI Key

WWQCMFIUQAUDDJ-CSKARUKUSA-N

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1)/C=C/C2=NOC(=N2)C3=CC=CC=C3O)OC

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C=CC2=NOC(=N2)C3=CC=CC=C3O)OC

solubility

<0.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.